N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide
Description
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide is a boronic ester-containing compound characterized by a propionamide group attached to an ethyl-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure enables applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester’s reactivity with aryl halides . The compound’s amide group enhances solubility in polar solvents and may modulate biological interactions, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-7-15(20)19-12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKKNEJDXKNXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate phenyl derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium, which facilitates the formation of the boron-oxygen bond . The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted dioxaborolane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide has shown promise in drug development:
- Targeted Drug Delivery : The boron moiety can facilitate the delivery of therapeutic agents to specific sites within the body. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted therapies .
- Anticancer Activity : Research indicates that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting tumor growth. The compound's structure may enhance its interaction with cancer cells, potentially leading to new treatments .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Borylation Reactions : this compound can participate in borylation reactions to form carbon-boron bonds. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions : It can be utilized in cross-coupling reactions (such as Suzuki-Miyaura coupling), which are fundamental in constructing biaryl compounds widely used in medicinal chemistry .
Materials Science
In materials science, this compound has potential applications:
- Polymer Chemistry : The incorporation of the dioxaborolane unit into polymer matrices can enhance their mechanical properties and thermal stability. Such materials may find use in coatings and advanced composites .
- Sensors and Electronics : The unique electronic properties of the boron-containing moiety allow for the development of sensors that can detect various analytes. This application is particularly relevant in environmental monitoring and medical diagnostics .
Case Study 1: Anticancer Research
A study investigated the anticancer effects of a series of dioxaborolane derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Organic Synthesis Innovations
In a recent publication, researchers demonstrated the utility of this compound in a novel borylation reaction that improved yields compared to traditional methods. This advancement highlights its potential as a key reagent in synthetic organic chemistry .
Mechanism of Action
The mechanism by which N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The dioxaborolane ring enhances the stability and reactivity of the compound, facilitating its use in complex synthetic and biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Boronic Ester and Amide Motifs
The following compounds share key structural features with the target molecule, including the dioxaborolane ring and amide/amine functionalities:
*Estimated based on analogous structures.
Key Observations:
- Electronic Effects: The target compound’s propionamide group introduces moderate electron-withdrawing effects compared to the electron-donating diethylamino group in or the methoxy group in .
- Reactivity : The chloro substituent in may enhance electrophilic reactivity in cross-coupling reactions but introduces synthetic challenges in regioselective functionalization.
Biological Activity
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological effects based on diverse research findings.
- Molecular Formula : C16H26BNO3
- Molecular Weight : 291.19 g/mol
- CAS Number : 873078-93-4
The compound contains a boron atom within a dioxaborolane structure, which is known to influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Dioxaborolane : The synthesis begins with the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Coupling Reaction : The dioxaborolane is then coupled with an appropriate phenyl group through a nucleophilic substitution reaction.
- Amidation : The final step involves the amidation process where propionamide is introduced to form the target compound.
Antimicrobial Activity
Research indicates that compounds containing dioxaborolane structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) tests have shown that related compounds can effectively inhibit the growth of various bacteria including E. coli and S. aureus. The MIC values for these compounds ranged from 3.13 μg/mL to higher concentrations depending on structural variations .
Cytotoxicity
Studies have evaluated the cytotoxic effects of this compound against different cell lines:
- Cell Line Testing : The compound demonstrated varying degrees of cytotoxicity across several cancer cell lines. For example, it showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value in the micromolar range.
The proposed mechanism involves:
- Interaction with Cell Membranes : The amphiphilic nature of the compound allows it to disrupt bacterial membranes leading to cell lysis.
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives may inhibit key enzymes involved in bacterial cell wall synthesis.
Case Studies
Q & A
Q. What are the standard synthetic routes for N-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-propionamide, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronic ester moiety. A common approach involves coupling a brominated phenyl precursor with a pinacol borane derivative under Suzuki-Miyaura conditions. For example, evidence from analogous boronic ester syntheses (e.g., ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate) highlights the use of [Pd(dppf)Cl₂] as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80°C under argon . Yield optimization often requires precise stoichiometry (1:1 aryl bromide:boronate) and inert atmosphere control. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is standard .
Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are critical?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and propionamide (δ ~2.3 ppm for CH₂CO) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks).
- Infrared (IR) Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~1650 cm⁻¹ (amide C=O) .
- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities in the phenyl-ethyl-propionamide backbone .
Q. What are the stability and storage considerations for this boronic ester-containing compound?
The compound is moisture-sensitive due to the boronic ester group. Storage recommendations include:
- Temperature : –20°C in sealed, argon-flushed vials.
- Solvent Compatibility : Dissolution in anhydrous DMSO or DMF for long-term stability.
- Handling : Use of gloveboxes or Schlenk lines to prevent hydrolysis, which can degrade the boronate to boronic acid .
Advanced Research Questions
Q. How does the boronic ester moiety influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura coupling by stabilizing the boronate intermediate during transmetallation. Computational studies on similar systems suggest that electron-donating methyl groups on the dioxaborolane ring enhance oxidative addition efficiency with Pd(0) catalysts . However, steric hindrance from the tetramethyl groups may slow transmetallation in congested substrates, necessitating higher temperatures (e.g., 100°C) or microwave-assisted conditions .
Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?
Discrepancies in yields (e.g., 61–72% in propionamide derivatives ) often arise from:
- Substrate Purity : Trace moisture in reagents or solvents can hydrolyze boronic esters, reducing coupling efficiency.
- Catalyst Loading : Variations in Pd catalyst (0.05–0.2 equiv) significantly impact turnover .
- Workup Protocols : Incomplete removal of palladium residues (via Celite filtration or aqueous washes) may skew isolated yields.
Methodological consistency—including strict anhydrous conditions, standardized catalyst batches, and optimized workup—is critical for reproducibility .
Q. What strategies are employed to evaluate the compound’s bioactivity in neuroprotective or anti-inflammatory studies?
In vitro assays for neuroprotection often involve:
- GSK-3β Inhibition : Testing in kinase activity assays (IC₅₀ determination via ADP-Glo™) .
- Cellular Models : Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂), with viability measured via MTT or LDH release.
- Molecular Docking : Computational analysis of the propionamide group’s interaction with GSK-3β’s ATP-binding pocket .
Contradictory results (e.g., varying IC₅₀ values) may stem from differences in cell permeability or metabolic stability, addressed via prodrug modifications or lipophilicity adjustments .
Q. How is the compound integrated into polymer or materials science research, particularly for sensor development?
The boronic ester’s affinity for diols enables applications in glucose sensing or hydrogel design. For example:
- Electrochemical Sensors : Immobilization on gold electrodes functionalized with thiolated linkers.
- Dynamic Covalent Networks : Cross-linking with poly(vinyl alcohol) via boronate ester formation, characterized by rheology or DSC .
Challenges include pH-dependent boronate hydrolysis (optimized at pH 7.4–8.0) and interference from competing diols .
Methodological Recommendations
- Synthetic Protocols : Prioritize Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects in coupling reactions .
- Analytical Workflows : Combine LC-MS with ¹¹B NMR to monitor boronate integrity during reaction progression .
- Biological Assays : Include negative controls with boronic acid analogs to isolate propionamide-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
